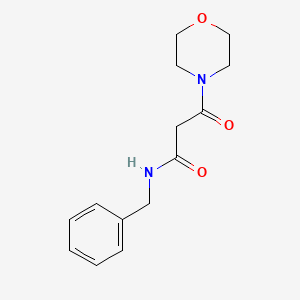![molecular formula C18H21FN4O B6636497 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide, commonly known as FPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various disorders. FPA is a derivative of piperazine, which is a heterocyclic organic compound that has been extensively used in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of FPA is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the dopamine D2 receptor is involved in the regulation of motor function and reward. By modulating the activity of these receptors, FPA may exert its therapeutic effects.
Biochemical and Physiological Effects:
FPA has been shown to increase the levels of serotonin and dopamine in certain brain regions, which suggests that it may modulate the activity of these neurotransmitters. FPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. These effects may underlie the anxiolytic, antidepressant, and antipsychotic effects of FPA.
Advantages and Limitations for Lab Experiments
One of the advantages of using FPA in lab experiments is its high selectivity for the serotonin 5-HT1A receptor and dopamine D2 receptor. This allows researchers to investigate the specific effects of FPA on these receptors without interference from other receptors. However, one of the limitations of using FPA is its relatively low potency compared to other drugs that target the same receptors. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions that could be pursued in the study of FPA. One direction is to investigate its potential applications in the treatment of other disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate its potential as a cognitive enhancer, as studies have shown that FPA may improve cognitive function in animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of FPA and to develop more potent derivatives of FPA with improved therapeutic properties.
In conclusion, FPA is a promising chemical compound that has potential applications in the treatment of various disorders. Its unique pharmacological profile and selectivity for specific receptors make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more potent derivatives with improved therapeutic properties.
Synthesis Methods
The synthesis of FPA involves the reaction between 2-fluorobenzaldehyde and piperazine in the presence of acetic acid, followed by the reaction of the resulting intermediate with pyridine-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
FPA has been investigated for its potential applications in the treatment of various disorders such as anxiety, depression, and schizophrenia. Studies have shown that FPA has anxiolytic and antidepressant effects in animal models, which suggest that it may have therapeutic potential in the treatment of anxiety and depression. FPA has also been shown to have antipsychotic effects in animal models of schizophrenia, which suggest that it may have potential as a novel antipsychotic agent.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-16-5-1-2-6-17(16)23-10-8-22(9-11-23)14-18(24)21-13-15-4-3-7-20-12-15/h1-7,12H,8-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVFKQWNSWKGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)